2-Chloro-5-nitrobenzoic acid
Overview
Description
Synthesis Analysis
Although not directly focused on 2-Chloro-5-nitrobenzoic acid, related compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been used as multireactive building blocks for the synthesis of diverse heterocyclic scaffolds, including benzimidazoles, benzotriazoles, and quinoxalinones (Křupková et al., 2013). These methods typically involve polymer-supported synthesis techniques, indicating the potential for 2-Chloro-5-nitrobenzoic acid to be used in similar synthetic approaches.
Molecular Structure Analysis
2-Chloro-5-nitrobenzoic acid's structure facilitates the formation of molecular salts and cocrystals through hydrogen and halogen bonding, as seen in its interactions with pyrazine to form 2:1 complexes. These interactions are critical for understanding its reactivity and the design of new materials (Ishida et al., 2001).
Chemical Reactions and Properties
The reactivity of 2-Chloro-5-nitrobenzoic acid includes its ability to form coordination polymers and complexes with metals, demonstrating its versatility in material science and coordination chemistry. For example, complexes with Eu(III) and Tb(III) have shown enhanced luminescent properties, making them interesting for optical applications (Viswanathan & Bettencourt-Dias, 2006).
Physical Properties Analysis
The crystal structure and solid-state behavior of 2-Chloro-5-nitrobenzoic acid and its derivatives have been extensively studied, revealing details about its polymorphism, molecular packing, and intermolecular interactions. Such analyses are essential for the design of new pharmaceuticals and materials with tailored properties.
Chemical Properties Analysis
2-Chloro-5-nitrobenzoic acid's chemical properties, such as its ability to undergo various chemical reactions, including the formation of cocrystals with nicotinamide, highlight its potential as a functional material in the pharmaceutical industry. The formation of cocrystals can enhance the physical properties of active pharmaceutical ingredients, such as solubility and thermal stability, which are crucial for drug formulation (Bairagi et al., 2019).
Scientific Research Applications
Temperature Dependence Studies : It is used to study the temperature dependence of chlorine nuclear quadrupole resonance in both 2-chloro-5-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid (Sastry & Ramakrishna, 1976).
Biological Materials Analysis : This compound is useful for determining sulfhydryl groups in biological materials, including blood, highlighting its importance in biochemical research (Ellman, 1959).
Rare Earth Element Separation : It can be used for the separation of rare earth elements through extraction or ion-exchange chromatography methods (Ferenc, Bocian, & Kunka, 1999).
Pharmaceutical Applications : It is used in pharmaceuticals and is known for its high thermal stability up to 150°C (Croitor et al., 2020).
Heterocyclic Oriented Synthesis (HOS) : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, is used as a starting material in HOS for various condensed nitrogenous cycles, important in drug discovery (Křupková et al., 2013).
Hydrogen Bond Formation : 2-chloro-5-nitrobenzoic acid forms hydrogen bonds with pyrazine to create 2:1 complexes with inversion centers, contributing to a three-dimensional hydrogen-bond network and a ribbon structure (Ishida, Rahman, & Kashino, 2001).
Potential Therapeutic Applications : It is explored as a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent (Lemmerer, Esterhuysen, & Bernstein, 2010).
Antiviral Agent : 2-Chloro-4-nitrobenzoic acid, a related compound, has been identified as an antiviral agent useful for treating HIV infection and boosting immune response in immune deficiency diseases (Oruganti et al., 2017).
Treating Tuberculosis and Immunodeficiency : 2-Chloro-5-nitrobenzoic acid shows promise as a new agent for treating immunodeficiency diseases and tuberculosis (Crisan et al., 2017).
Safety And Hazards
2-Chloro-5-nitrobenzoic acid is harmful if swallowed and very toxic in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2-chloro-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEKGYQTRJVEQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062485 | |
Record name | Benzoic acid, 2-chloro-5-nitro- | |
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Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow odorless powder; [Alfa Aesar MSDS] | |
Record name | 2-Chloro-5-nitrobenzoic acid | |
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Vapor Pressure |
0.0000189 [mmHg] | |
Record name | 2-Chloro-5-nitrobenzoic acid | |
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Product Name |
2-Chloro-5-nitrobenzoic acid | |
CAS RN |
2516-96-3 | |
Record name | 2-Chloro-5-nitrobenzoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=2516-96-3 | |
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Record name | Benzoic acid, 2-chloro-5-nitro- | |
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Record name | 2-CHLORO-5-NITROBENZOIC ACID | |
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Record name | Benzoic acid, 2-chloro-5-nitro- | |
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Record name | Benzoic acid, 2-chloro-5-nitro- | |
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Record name | 2-chloro-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.945 | |
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Record name | 2-CHLORO-5-NITROBENZOIC ACID | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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